5-Bromo-N,N-dimethylpyrazine-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Authentic 5-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209460-00-3) is essential for reproducible SAR and fragment-based drug discovery. Its unique 5-bromo regioisomer (InChIKey WBACFKLLTQSNGH-UHFFFAOYSA-N) provides a reactive handle for Suzuki-Miyaura cross-coupling, distinguishing it from the non-brominated parent. With zero H-bond donors, TPSA of 46.1 Ų, and XLogP3-AA of 0.6, this building block is tailored for CNS-penetrant library design. Do not substitute with the 6-bromo isomer, as regioelectronic differences alter binding kinetics. Request a quote for this high-purity intermediate.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
Cat. No. B12828956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-dimethylpyrazine-2-carboxamide
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=N1)Br
InChIInChI=1S/C7H8BrN3O/c1-11(2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3
InChIKeyWBACFKLLTQSNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,N-dimethylpyrazine-2-carboxamide: Chemical Identity and Structural Baseline for Procurement


5-Bromo-N,N-dimethylpyrazine-2-carboxamide (CAS 1209460-00-3) is a halogenated pyrazine carboxamide derivative with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol [1]. It features a pyrazine ring substituted with a bromine atom at the 5-position and an N,N-dimethylcarboxamide group at the 2-position [1]. The compound exhibits a computed XLogP3-AA value of 0.6 and a topological polar surface area of 46.1 Ų, which are key physicochemical parameters that influence its drug-likeness and permeability [1]. This building block is primarily utilized as a synthetic intermediate in medicinal chemistry, leveraging the reactivity of the bromine atom for cross-coupling and nucleophilic substitution reactions to generate diverse chemical libraries [1].

Why 5-Bromo-N,N-dimethylpyrazine-2-carboxamide Cannot Be Replaced by Generic Pyrazine Analogs


Substitution of 5-bromo-N,N-dimethylpyrazine-2-carboxamide with its 6-bromo isomer or non-brominated parent compound is not scientifically justifiable due to distinct regioelectronic properties that dictate divergent reactivity and biological outcomes. The 5-bromo substitution pattern creates a unique electronic environment on the pyrazine ring, as evidenced by its computed physicochemical descriptors: it possesses zero hydrogen bond donors [1], three hydrogen bond acceptors [1], and a topological polar surface area of 46.1 Ų [1]. These values differ from those of the 6-bromo isomer (e.g., different InChIKey DHSGQVQRVNAPRF-UHFFFAOYSA-N) [2], which translates to altered binding kinetics and target engagement profiles in biological assays. The N,N-dimethylcarboxamide moiety confers metabolic stability by eliminating hydrogen bond donors, distinguishing it from primary amide analogs [1]. Generic substitution with the non-brominated parent (N,N-dimethylpyrazine-2-carboxamide, MW 151.17) eliminates the reactive bromine handle essential for diversification via cross-coupling, thereby compromising synthetic utility [1].

Quantitative Differentiation Evidence: 5-Bromo-N,N-dimethylpyrazine-2-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution Pattern

5-Bromo-N,N-dimethylpyrazine-2-carboxamide is regioisomerically distinct from its 6-bromo counterpart (CAS 1209458-89-8), a difference that critically influences electronic distribution, molecular recognition, and synthetic utility. The 5-bromo substitution places the halogen adjacent to the N1 nitrogen, generating a distinct dipole moment and electron-withdrawing field compared to the 6-bromo substitution (adjacent to N4). This regiochemical variation is encoded in their distinct InChIKeys (5-bromo: WBACFKLLTQSNGH-UHFFFAOYSA-N; 6-bromo: DHSGQVQRVNAPRF-UHFFFAOYSA-N) and SMILES strings, which translate into divergent binding affinities in biological targets [1][2]. The 5-bromo isomer may exhibit a different propensity for halogen bonding interactions, which are highly directional and sensitive to the local electronic environment of the pyrazine ring.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Physicochemical Profile Comparison: 5-Bromo vs. Non-Brominated Parent

The introduction of a bromine atom at the 5-position of N,N-dimethylpyrazine-2-carboxamide significantly alters the physicochemical properties of the molecule relative to its non-brominated parent compound. The 5-bromo derivative exhibits a molecular weight of 230.06 g/mol, which is 78.89 g/mol heavier than the parent compound N,N-dimethylpyrazine-2-carboxamide (MW 151.17 g/mol) [1][2]. This increase in mass is accompanied by changes in lipophilicity and electronic properties. The 5-bromo derivative has zero hydrogen bond donors and three hydrogen bond acceptors, a profile that is favorable for CNS penetration when combined with its TPSA of 46.1 Ų [1]. In contrast, the non-brominated parent compound, lacking the heavy halogen, may exhibit different solubility and permeability characteristics [2]. The bromine atom serves as a synthetic handle for further diversification via cross-coupling reactions, a capability absent in the parent compound.

Drug Discovery ADME Properties Medicinal Chemistry

Hydrogen Bond Donor Count: Differentiating 5-Bromo-N,N-Dimethyl from Primary Amide Analogs

The N,N-dimethylcarboxamide moiety of 5-bromo-N,N-dimethylpyrazine-2-carboxamide confers a zero hydrogen bond donor count, a critical distinction from primary amide analogs such as 5-bromopyrazine-2-carboxamide (CAS 36070-84-5). The tertiary amide structure eliminates the hydrogen bond donor capacity of the amide NH, resulting in improved membrane permeability and metabolic stability [1]. This is supported by its topological polar surface area (TPSA) of 46.1 Ų, which is favorable for crossing biological membranes [1]. In contrast, primary amide analogs possess one hydrogen bond donor, which can increase polarity and reduce passive permeability, potentially limiting their utility in certain drug discovery programs. The absence of an amide proton also renders the compound less susceptible to metabolic N-dealkylation, enhancing its stability in biological matrices.

Medicinal Chemistry Drug Design Permeability

Procurement-Relevant Application Scenarios for 5-Bromo-N,N-dimethylpyrazine-2-carboxamide


Synthesis of Diversified Pyrazine Libraries via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent serves as an essential synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of aryl or heteroaryl groups at the 5-position of the pyrazine core. This application directly leverages the differential evidence that the 5-bromo derivative possesses a reactive bromine atom, whereas the non-brominated parent compound lacks this capacity for diversification [1]. Researchers constructing focused libraries for SAR studies should procure the 5-bromo isomer specifically to exploit this reactivity [1].

Regioisomerically Pure Building Block for Fragment-Based Drug Discovery (FBDD)

The compound‘s well-defined 5-bromo substitution pattern, confirmed by its unique InChIKey (WBACFKLLTQSNGH-UHFFFAOYSA-N) [1], ensures regioisomeric purity in fragment libraries. This is critical for FBDD campaigns where the precise position of a halogen can dictate binding mode and hit validation. Substituting the 6-bromo isomer (InChIKey DHSGQVQRVNAPRF-UHFFFAOYSA-N) would introduce an uncontrolled variable, compromising the reproducibility of fragment screening results [1]. Procurement of the authenticated 5-bromo isomer is therefore essential.

CNS-Penetrant Lead Optimization Programs

The compound’s computed physicochemical profile—notably its zero hydrogen bond donors, three hydrogen bond acceptors, TPSA of 46.1 Ų, and moderate lipophilicity (XLogP3-AA 0.6) [1]—positions it as a favorable starting point for designing CNS-penetrant molecules. These parameters align with established guidelines for brain penetration (e.g., TPSA < 70 Ų, HBD = 0). In contrast, primary amide analogs with HBD = 1 may exhibit reduced permeability [1]. Medicinal chemistry teams targeting CNS disorders should prioritize the N,N-dimethylamide scaffold over its primary amide counterpart.

Precursor for Radiolabeled Probes via Halogen Exchange

The 5-bromo atom provides a site for isotopic labeling via halogen exchange reactions (e.g., radioiodination or nucleophilic substitution with [18F]fluoride), facilitating the development of positron emission tomography (PET) tracers or autoradiography probes. The regioisomeric purity of the 5-bromo compound ensures that the resulting labeled probe possesses a defined and reproducible binding profile [1]. Researchers in molecular imaging should select the 5-bromo regioisomer specifically to avoid introducing regioisomeric ambiguity in their tracer development workflows.

Quote Request

Request a Quote for 5-Bromo-N,N-dimethylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.